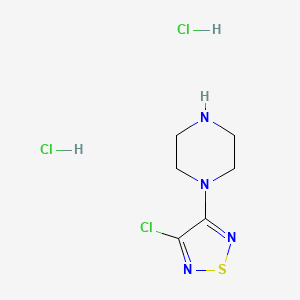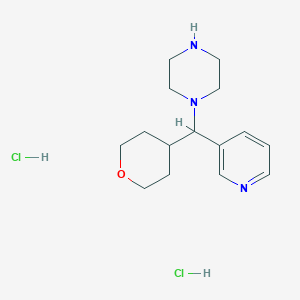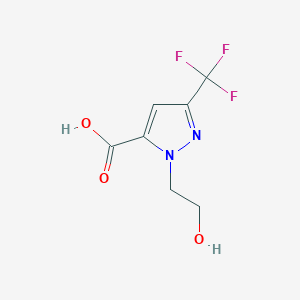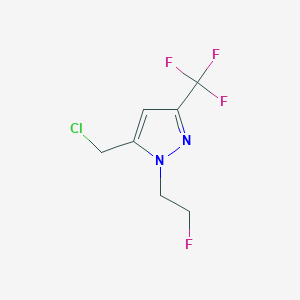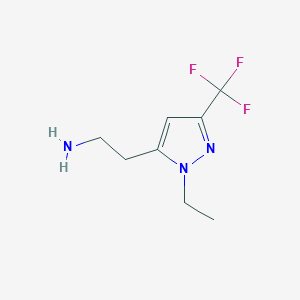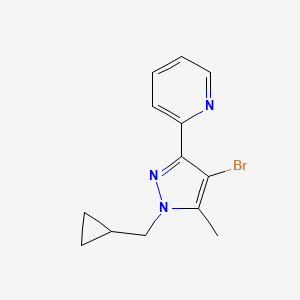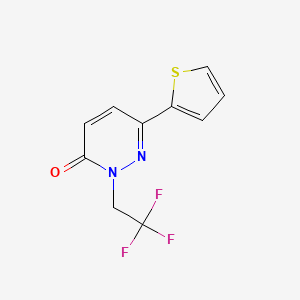
6-(thiophen-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
Overview
Description
6-(Thiophen-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is an organic compound belonging to the pyridazinone family. It is a colorless, odorless, and crystalline solid. This compound has potential therapeutic applications due to its anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Inhibition of this enzyme leads to decreased inflammation and pain. This compound has also been studied for its potential to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the production of folates, which are involved in the synthesis of DNA and RNA. Inhibition of this enzyme leads to decreased DNA and RNA synthesis.
Scientific Research Applications
Synthesis and Structural Analysis
Pyridazinone derivatives, including those substituted with thiophenyl groups, have been synthesized and characterized for their structural properties. For instance, compounds featuring the pyridazinone moiety have been developed as part of studies exploring their potential in medicinal chemistry, such as cardiovascular agents, highlighting the importance of this structural feature in drug design. Additionally, the synthesis of various pyridazinone derivatives through methods such as nucleophilic aromatic substitution indicates the versatility and potential for customization of these compounds for specific scientific applications (Pattison et al., 2009; Gomha et al., 2018).
Applications in Medicinal Chemistry
Research into pyridazinone derivatives has revealed their significance in the development of novel therapeutic agents. For example, these compounds have been studied for their cardiovascular benefits, antimicrobial properties, and potential as anticancer agents. The variety of biological activities associated with pyridazinone derivatives underscores their value in drug discovery and the development of new treatments for various diseases (Imran & Abida, 2016; Elewa et al., 2021).
Material Science and Other Applications
Beyond medicinal chemistry, pyridazinone derivatives have found applications in material science, particularly in the development of optoelectronic materials and corrosion inhibitors. The structural flexibility and electronic properties of these compounds make them suitable for designing materials with specific optical or electrical characteristics, contributing to advancements in technology and materials science (Mashuga et al., 2017; Irfan, 2014).
properties
IUPAC Name |
6-thiophen-2-yl-2-(2,2,2-trifluoroethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-15-9(16)4-3-7(14-15)8-2-1-5-17-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIAZAAYKQXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiophen-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



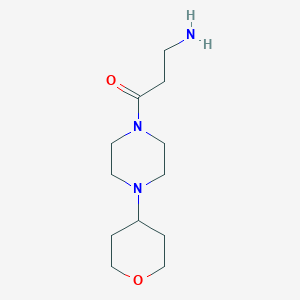
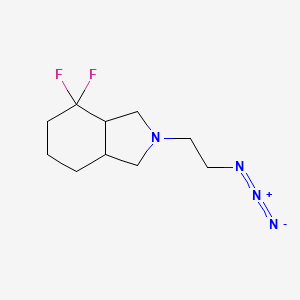

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)
![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)

